10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene is a complex organic compound with a highly intricate structure. This compound is notable for its unique arrangement of multiple cyclic structures and oxygen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene involves multiple steps, each requiring precise reaction conditions. The synthetic routes typically involve the use of various organic reagents and catalysts to facilitate the formation of the complex cyclic structures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxygenated derivatives, while reduction reactions may result in the removal of oxygen atoms.
Scientific Research Applications
10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex cyclic structures and their reactivity. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with biological molecules and pathways. In industry, this compound could be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Compared to other similar compounds, 10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene stands out due to its highly complex and unique structure. Similar compounds may include other large cyclic organic molecules with multiple oxygen atoms and methyl groups. the specific arrangement and connectivity of these atoms in this compound make it unique and distinct from other compounds.
Properties
CAS No. |
75684-98-9 |
---|---|
Molecular Formula |
C52H48O6 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
10,20,37,47-tetramethyl-12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene |
InChI |
InChI=1S/C52H48O6/c1-33-29-37-13-5-9-17-41(37)45-46-42-18-10-6-14-38(42)30-34(2)50(46)56-26-23-54-24-28-58-52-36(4)32-40-16-8-12-20-44(40)48(52)47-43-19-11-7-15-39(43)31-35(3)51(47)57-27-22-53-21-25-55-49(33)45/h5-20,29-32H,21-28H2,1-4H3 |
InChI Key |
DMVISDLRGHIQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OCCOCCOC4=C(C5=CC=CC=C5C=C4C)C6=C(C(=CC7=CC=CC=C76)C)OCCOCCOC8=C3C9=CC=CC=C9C=C8C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.